molecular formula C21H22N4O2 B5576439 4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one

4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one

Cat. No.: B5576439
M. Wt: 362.4 g/mol
InChI Key: MTMDJMOGLRSEQK-UHFFFAOYSA-N
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Description

4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.17427596 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

  • Multicomponent Reactions : A study revealed the use of imidazo[1,5-a]pyridine carbenes in multicomponent reactions, demonstrating their utility in producing fully substituted furans (Pan et al., 2010).

Cytotoxic Activity

  • Cancer Cell Line Inhibition : Novel compounds with imidazo[2,1-b]thiazole scaffolds were synthesized and tested for cytotoxicity against human cancer cell lines, showing potential as inhibitors (Ding et al., 2012).

Antimycobacterial Activity

  • Drug-Resistant Strains : Imidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized and found effective against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).

Antiviral Activity

  • Rhinovirus Inhibition : A study on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines showed potential as antirhinovirus agents (Hamdouchi et al., 1999).

N-Heterocyclic Carbenes

  • Stable Carbene Generation : The imidazo[1,5-a]pyridine structure was found to be a versatile platform for generating stable N-heterocyclic carbenes (Alcarazo et al., 2005).

Alzheimer's Disease

  • Potential Anti-Alzheimer's Agents : Novel N-benzylated derivatives of (pyrrolidin-2-one) / (imidazolidin-2-one) were synthesized and showed promising anti-Alzheimer's profiles (Gupta et al., 2020).

Anticancer Activity

  • Piperazine-2,6-dione Derivatives : A study synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating them for anticancer activity (Kumar et al., 2013).

Antifungal Activities

  • Imidazo[1,2-a]pyridines : The synthesis of novel imidazo[1,2-a]pyridines and their evaluation for antifungal activities revealed moderate effectiveness against various fungal strains (Göktaş et al., 2014).

Antimicrobial Activity

  • Benzylated Derivatives : New sulfonamide and amide derivatives of piperazine containing the imidazo[1,2-b]pyridazine moiety were synthesized and displayed in vitro antimicrobial activity (Bhatt et al., 2016).

Mechanism of Action

While the specific mechanism of action for “4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one” is not available in the search results, it’s worth noting that compounds containing the imidazo[1,2-a]pyridine unit have been discovered as CDK4/6 inhibitors, which are attractive therapeutic targets for the treatment of cancer .

Future Directions

The future directions for “4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one” and similar compounds could involve further exploration of their potential applications in medicinal chemistry and material science . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a focus .

Properties

IUPAC Name

4-(imidazo[1,2-a]pyridine-6-carbonyl)-3-methyl-1-[(3-methylphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-15-4-3-5-17(12-15)13-24-10-11-25(16(2)20(24)26)21(27)18-6-7-19-22-8-9-23(19)14-18/h3-9,12,14,16H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMDJMOGLRSEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1C(=O)C2=CN3C=CN=C3C=C2)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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